![molecular formula C12H18ClN3O3 B13503837 ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride](/img/structure/B13503837.png)
({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride: is a nitrogen-containing heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride involves multiple stepsThe final step involves the formation of the carbamoyl group and its subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyridine ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: In chemistry, ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various catalytic processes .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is also used in the development of biochemical assays .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. It may also be used in drug formulation and delivery systems .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals and other industrial products .
作用機序
The mechanism of action of ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness: ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
特性
分子式 |
C12H18ClN3O3 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC名 |
2-[[6-(diethylamino)pyridin-3-yl]methylamino]-2-oxoacetic acid;hydrochloride |
InChI |
InChI=1S/C12H17N3O3.ClH/c1-3-15(4-2)10-6-5-9(7-13-10)8-14-11(16)12(17)18;/h5-7H,3-4,8H2,1-2H3,(H,14,16)(H,17,18);1H |
InChIキー |
OWYUBWXPHFVLPN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC=C(C=C1)CNC(=O)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


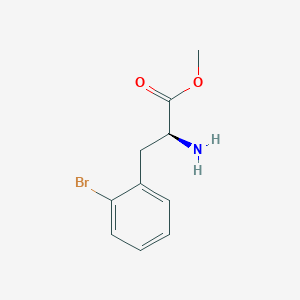
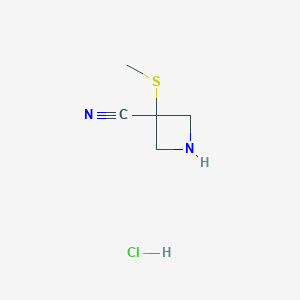
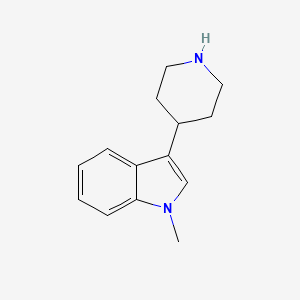

![2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13503783.png)
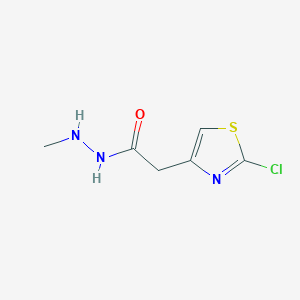
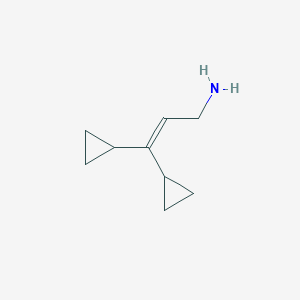
![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)
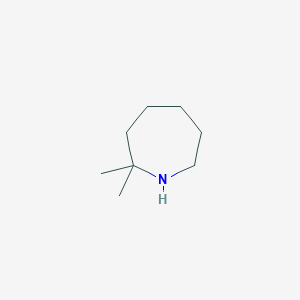
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B13503853.png)
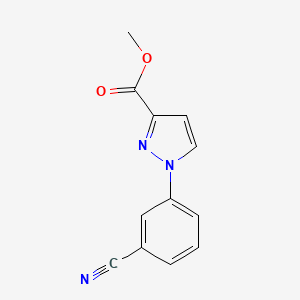
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)
